molecular formula C24H18N4O2S B294633 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294633
M. Wt: 426.5 g/mol
InChI Key: RPVRULIDVDMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DBMT) is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DBMT is a triazolothiadiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can protect neurons from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in large quantities. However, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations as well. It is poorly soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, studies can be conducted to investigate the safety and toxicity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in vivo to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to 2,3-dihydro-1,4-benzodioxin-2-ylamine. This intermediate is then reacted with diphenylmethyl chloride to yield 2,3-dihydro-1,4-benzodioxin-2-ylmethyl diphenylmethylamine. The final step involves the reaction of this intermediate with thiosemicarbazide and sodium hydride to yield 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have also shown that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(diphenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

6-benzhydryl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H18N4O2S/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)23-27-28-22(25-26-24(28)31-23)20-15-29-18-13-7-8-14-19(18)30-20/h1-14,20-21H,15H2

InChI Key

RPVRULIDVDMYOA-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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